molecular formula C9H6N2O3 B3163702 3-Formyl-1h-indazole-4-carboxylic acid CAS No. 885519-78-8

3-Formyl-1h-indazole-4-carboxylic acid

Cat. No.: B3163702
CAS No.: 885519-78-8
M. Wt: 190.16 g/mol
InChI Key: DAPWQPGPGVUFLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Formyl-1h-indazole-4-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are found in various natural products and pharmaceuticals. The compound features a formyl group at the 3-position and a carboxylic acid group at the 4-position of the indazole ring, making it a versatile intermediate in organic synthesis.

Biochemical Analysis

Biochemical Properties

3-Formyl-1h-indazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as ketohexokinase and glucocorticoid receptors . These interactions are crucial as they can influence the activity of these enzymes, leading to changes in metabolic flux and metabolite levels. The compound’s ability to bind to these enzymes suggests that it may act as an inhibitor or activator, depending on the specific enzyme and the nature of the interaction.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, in human embryonic kidney (HEK293) and mouse skin melanoma (B16-F10) cell lines, the compound exhibited dose-dependent toxicity, indicating its potential impact on cell viability and proliferation . Additionally, its interactions with specific signaling pathways may lead to alterations in gene expression, further influencing cellular functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to form stable complexes with various enzymes and receptors, thereby modulating their activity . For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to downstream effects on metabolic pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its degradation products may also have biological activity. Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Studies have identified threshold effects, where the compound’s activity changes significantly at specific dosage levels. For instance, at high doses, the compound has been shown to cause toxicity in certain cell types, indicating the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s interactions with enzymes such as ketohexokinase suggest its role in carbohydrate metabolism. Additionally, its effects on metabolic pathways can lead to changes in the levels of specific metabolites, further influencing cellular functions and overall metabolic activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to bind to transporters and proteins can influence its distribution, affecting its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall biological activity. For instance, localization to the nucleus may allow the compound to directly affect gene expression, while localization to the mitochondria may influence cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-1h-indazole-4-carboxylic acid can be achieved through several methods. One common approach involves the nitrosation of indoles, followed by a series of chemical reactions to introduce the formyl and carboxylic acid groups . Another method includes the palladium or copper-catalyzed cyanation of 3-halogenoindazole, followed by reduction with RANEY® nickel or DIBAL . These methods typically require specific reaction conditions, such as controlled temperatures and the use of catalysts.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions: 3-Formyl-1h-indazole-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the formyl and carboxylic acid groups, which are reactive sites on the molecule.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols under acidic or basic conditions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3-Formyl-1h-indazole-4-carboxylic acid include other indazole derivatives, such as 1H-indazole-3-carboxylic acid and 1H-indazole-4-carboxylic acid . These compounds share the indazole core structure but differ in the position and type of functional groups attached to the ring.

Uniqueness: The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both formyl and carboxylic acid groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

3-formyl-2H-indazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-4-7-8-5(9(13)14)2-1-3-6(8)10-11-7/h1-4H,(H,10,11)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPWQPGPGVUFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)C(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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